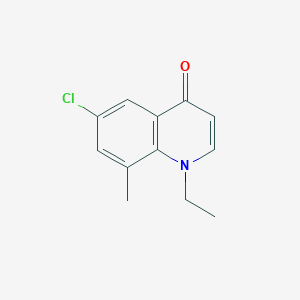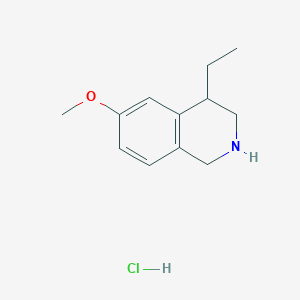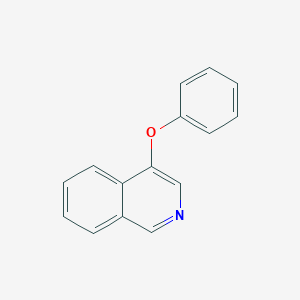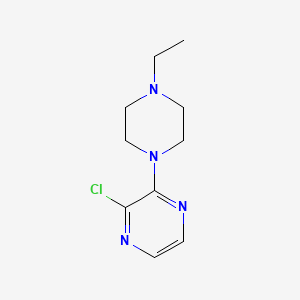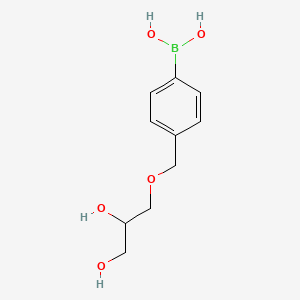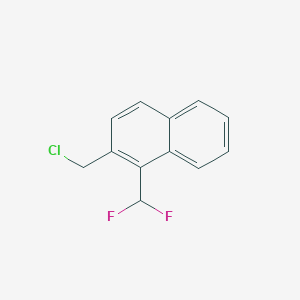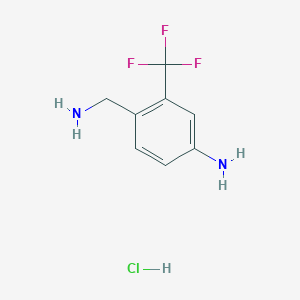
(E)-Methyl 3-(2-methylquinolin-6-yl)acrylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-Methyl 3-(2-methylquinolin-6-yl)acrylate is an organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline ring system substituted with a methyl group at the 2-position and an acrylate moiety at the 3-position.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-Methyl 3-(2-methylquinolin-6-yl)acrylate typically involves the following steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized using classical methods such as the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Substitution at the 2-Position:
Acrylate Formation: The final step involves the esterification of the quinoline derivative with acrylic acid in the presence of a dehydrating agent such as sulfuric acid to form the acrylate ester.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.
化学反应分析
Types of Reactions
(E)-Methyl 3-(2-methylquinolin-6-yl)acrylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the acrylate moiety to the corresponding alcohol.
Substitution: Electrophilic substitution reactions can occur at the quinoline ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic reagents like bromine or nitronium ions can be used for substitution reactions.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Alcohol derivatives of the acrylate moiety.
Substitution: Various substituted quinoline derivatives depending on the electrophile used.
科学研究应用
(E)-Methyl 3-(2-methylquinolin-6-yl)acrylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Quinoline derivatives are explored for their potential as therapeutic agents in treating various diseases.
Industry: The compound can be used in the development of materials with specific properties, such as fluorescence or conductivity.
作用机制
The mechanism of action of (E)-Methyl 3-(2-methylquinolin-6-yl)acrylate and its derivatives involves interactions with various molecular targets. These targets may include enzymes, receptors, and DNA. The specific pathways involved depend on the biological activity being studied. For example, antimicrobial activity may involve inhibition of bacterial enzymes, while anticancer activity may involve interactions with DNA or cell cycle proteins.
相似化合物的比较
Similar Compounds
Quinoline: The parent compound of (E)-Methyl 3-(2-methylquinolin-6-yl)acrylate.
2-Methylquinoline: A simpler derivative with a methyl group at the 2-position.
Acrylate Esters: Compounds with similar ester functional groups.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
属性
CAS 编号 |
866621-28-5 |
|---|---|
分子式 |
C14H13NO2 |
分子量 |
227.26 g/mol |
IUPAC 名称 |
methyl (E)-3-(2-methylquinolin-6-yl)prop-2-enoate |
InChI |
InChI=1S/C14H13NO2/c1-10-3-6-12-9-11(4-7-13(12)15-10)5-8-14(16)17-2/h3-9H,1-2H3/b8-5+ |
InChI 键 |
IQIBUHDJIKEJMT-VMPITWQZSA-N |
手性 SMILES |
CC1=NC2=C(C=C1)C=C(C=C2)/C=C/C(=O)OC |
规范 SMILES |
CC1=NC2=C(C=C1)C=C(C=C2)C=CC(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-Amino-3,6-dimethylbenzo[b]thiophene-2-carboxylic acid](/img/structure/B15067477.png)
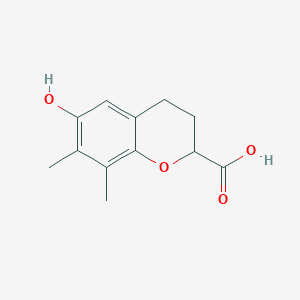
![Methyl 4-methyl-[2,3'-bipyridine]-5'-carboxylate](/img/structure/B15067493.png)
